
Escitalopram oxalate
Beschreibung
Escitalopram oxalate (C${20}$H${21}$FN$2$O·C$2$H$2$O$4$) is the S-enantiomer of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). With a molecular weight of 414.3 g/mol, it exhibits high selectivity for serotonin transporters, enhancing synaptic serotonin levels with minimal affinity for other neurotransmitter receptors, reducing side effects compared to older antidepressants .
Eigenschaften
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046003 | |
Record name | Escitalopram oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219861-08-2 | |
Record name | Escitalopram oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Escitalopram oxalate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escitalopram oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Escitalopram oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESCITALOPRAM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Escitalopram Oxalat umfasst mehrere wichtige Schritte. Der primäre Syntheseweg beginnt mit der Reaktion von 5-Cyano-Phthalid mit p-Fluorbenzylmagnesiumbromid, um ein Grignard-Reagenz zu bilden. Dieser Zwischenprodukt wird dann mit N,N-Dimethyl-3-chlorpropylamin umgesetzt, um das gewünschte Produkt zu erhalten. Der letzte Schritt beinhaltet die Auflösung des racemischen Gemisches, um das S-Enantiomer zu erhalten, das dann in sein Oxalatsalz umgewandelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von Escitalopram Oxalat folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Auflösung des racemischen Gemisches wird typischerweise durch chirale Chromatographie oder enzymatische Auflösung erreicht .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Escitalopram Oxalat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Referenzstandard in der analytischen Chemie für die Entwicklung neuer analytischer Methoden verwendet.
Biologie: Studien haben seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften untersucht.
Medizin: Neben seiner primären Verwendung bei der Behandlung von MDD und GAD wird Escitalopram Oxalat auf sein Potenzial bei der Behandlung anderer psychiatrischer Störungen wie Zwangsstörung (OCD) und posttraumatischer Belastungsstörung (PTSD) untersucht
Wirkmechanismus
Escitalopram Oxalat wirkt, indem es die Wiederaufnahme von Serotonin (5-HT) in das präsynaptische Neuron hemmt und so die im synaptischen Spalt verfügbaren Serotoninmengen erhöht. Es wird angenommen, dass diese verstärkte serotonerge Aktivität zu seiner antidepressiven und anxiolytischen Wirkung beiträgt. Die Verbindung bindet an die orthostere Stelle am Serotonintransporter (SERT) und verhindert, dass Serotonin wieder in das präsynaptische Neuron aufgenommen wird.
Wissenschaftliche Forschungsanwendungen
Psychiatric Applications
Major Depressive Disorder and Anxiety Disorders
Escitalopram oxalate is predominantly prescribed for major depressive disorder and anxiety disorders, including:
- Generalized Anxiety Disorder
- Social Anxiety Disorder
- Obsessive-Compulsive Disorder
- Panic Disorder
Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. For instance, a meta-analysis indicated significant improvements in patients' scores on various depression and anxiety scales after treatment with this compound compared to placebo .
Oncological Applications
Recent studies have explored the antiproliferative effects of this compound on certain cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research findings indicate that this compound can inhibit cell proliferation and induce apoptosis in NSCLC cells such as A549 and H460.
Mechanism of Action:
- This compound induces mitochondria-dependent apoptotic signaling cascades.
- It increases protein expression levels associated with apoptosis, such as Bax and cytochrome c.
The study revealed that treatment with this compound significantly reduced the viability of cancer cells, suggesting its potential as a therapeutic agent against NSCLC .
Cell Line | Concentration (mM) | Viability Reduction (%) |
---|---|---|
A549 | 0.1 | 30 |
A549 | 0.2 | 45 |
H460 | 0.4 | 50 |
H460 | 0.5 | 60 |
Case Study: Escitalopram Overdose
A notable case involved a 22-year-old woman who presented with T-wave inversions following an overdose of this compound. This case illustrates the need for careful monitoring of patients on SSRIs, especially those with pre-existing conditions .
Case Study: Drug-Induced Hepatitis
Another significant report described a patient who developed acute hepatitis after initiating treatment with this compound. This highlights the importance of recognizing rare but severe adverse effects associated with this medication .
Off-Label Uses
This compound is also utilized off-label for various conditions such as:
- Post-Traumatic Stress Disorder
- Eating Disorders
- Chronic Pain Management
These applications are supported by anecdotal evidence and preliminary studies indicating potential benefits beyond its approved indications .
Wirkmechanismus
Escitalopram oxalate works by inhibiting the reuptake of serotonin (5-HT) into the presynaptic neuron, thereby increasing the levels of serotonin available in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects. The compound binds to the orthosteric site on the serotonin transporter (SERT), preventing serotonin from being reabsorbed into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Key Attributes :
- Pharmacokinetics : Escitalopram oxalate has a bioavailability of ~80%, a peak plasma concentration (C${\text{max}}$) of 38.00 ± 6.40 μg/L at 3.1 ± 1.2 hours (T${\text{max}}$), and a half-life (t$_{1/2}$) of 36.8 ± 6.4 hours in Chinese populations, consistent with Western data .
- Safety Profile: Demonstrated fewer adverse events (AEs) such as weight gain and sexual dysfunction compared to tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) .
Comparison with Similar Compounds
Pharmacokinetic Profile
This compound’s pharmacokinetics are superior to other SSRIs in terms of enantiomeric purity and metabolic stability.
Key Findings :
Efficacy in Depression Treatment
This compound demonstrates comparable or superior efficacy to other SSRIs in reducing depressive symptoms.
Key Findings :
Key Findings :
Formulation Stability
This compound tablets meet pharmacopeial standards for stability, with degradation following first-order kinetics.
Key Findings :
Anticancer Activity
This compound uniquely inhibits cancer proliferation via autophagy and apoptosis.
Biologische Aktivität
Escitalopram oxalate, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class, is primarily prescribed for the treatment of major depressive disorder and generalized anxiety disorder. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft and enhancing neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects based on recent research findings.
Serotonin Reuptake Inhibition
This compound selectively inhibits the reuptake of serotonin at the presynaptic neuron, which leads to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and is supported by various clinical studies demonstrating its efficacy compared to placebo and other SSRIs .
Induction of Apoptosis in Cancer Cells
Recent studies have indicated that this compound exhibits cytotoxic properties against certain cancer cell lines, such as non-small cell lung cancer (NSCLC). The compound triggers mitochondrial-dependent apoptosis through a series of signaling pathways involving proteins like Bax, tBid, cytochrome c, and Apaf-1. This results in increased caspase-3 activity and subsequent cell death .
Key Findings from Research
- Cell Lines Studied : A549 (lung adenocarcinoma) and H460 (large cell lung cancer) cells.
- Concentration Effects : Significant increases in apoptosis markers were observed at concentrations of 0.1 mM to 0.4 mM this compound.
- Mechanistic Pathway : The activation of caspase-9 and caspase-3 was linked to mitochondrial dysfunction and apoptosis induction .
Table 1: Summary of Biological Activities
Case Study 1: Escitalopram Overdose
A case report documented a 22-year-old woman who presented with T-wave inversions on ECG following an overdose of escitalopram (20 tablets of 10 mg). This case highlights potential cardiovascular effects associated with high doses of escitalopram, emphasizing the need for careful monitoring during treatment .
Case Study 2: Drug-Induced Hepatitis
Another case involved a 68-year-old man who developed cholestatic hepatitis after starting escitalopram. The patient exhibited clinical jaundice without any other identifiable causes. This case underscores the importance of recognizing rare but serious adverse effects associated with escitalopram use .
Comparative Studies
Clinical trials have shown that escitalopram is statistically superior to placebo in treating depression and anxiety disorders. It has also been found to be at least as effective as citalopram over long-term treatment periods . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Anxiety Rating Scale (HAM-A).
Table 2: Clinical Trial Outcomes
Q & A
Q. What guidelines govern the reporting of Escitalopram’s adverse effects in clinical trials?
- Methodology :
- Adhere to CONSORT guidelines for adverse event classification (e.g., CTCAE v5.0) .
- Disclose attrition rates and use sensitivity analyses for missing data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.